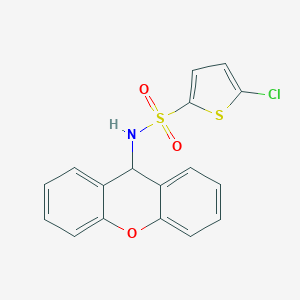![molecular formula C17H15N3O5S B270638 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as quinoxaline-2-carboxamide-1,4-dioxide (QCD), and it is a sulfonamide derivative of quinoxaline. QCD has been found to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the biosynthesis of bacterial and fungal cell walls. This compound has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. This compound has also been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one is its broad-spectrum antimicrobial activity. This makes it a promising candidate for the development of new antimicrobial agents. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to administer in certain forms.
Zukünftige Richtungen
There are several future directions for the study of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one. One potential area of research is the development of new antimicrobial agents based on the structure of this compound. Another area of research is the investigation of this compound's anti-inflammatory and antioxidant properties for the treatment of a range of inflammatory and oxidative stress-related disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine and biotechnology.
Synthesemethoden
The synthesis of 7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-aminoquinoxaline with chlorosulfonyl isocyanate followed by the addition of 2-methyl-3-oxo-3,4-dihydroquinoxaline-1-sulfonyl chloride. This reaction produces this compound as a white crystalline solid with a melting point of 262-264°C.
Wissenschaftliche Forschungsanwendungen
7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral activity, making it a promising candidate for the development of new antimicrobial agents. This compound has also been shown to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a range of inflammatory and oxidative stress-related disorders.
Eigenschaften
Molekularformel |
C17H15N3O5S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
7-methyl-6-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15N3O5S/c1-10-6-14-12(19-17(22)9-25-14)7-15(10)26(23,24)20-8-16(21)18-11-4-2-3-5-13(11)20/h2-7H,8-9H2,1H3,(H,18,21)(H,19,22) |
InChI-Schlüssel |
RMQWSKQCKGHBJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)NC(=O)CO2 |
Kanonische SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CC(=O)NC4=CC=CC=C43)NC(=O)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-morpholino-2-naphthol](/img/structure/B270558.png)
![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)

![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![5-hydroxy-8,9-dimethoxy-2,4-dimethylbenzo[c][2,7]naphthyridine-1-carboxylate](/img/structure/B270577.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
